Oxeladin vs. Codeine: Quantified Antitussive Potency Differential in Canine and Feline Cough Models
In a direct head‑to‑head comparative study evaluating antitussive activity via the 'coughing dog and cat' methods, oxeladin demonstrated 22% and 18% of the antitussive potency of codeine phosphate in unanesthetized dogs and pentobarbital‑anesthetized cats, respectively, following intravenous administration [1]. The 50% antitussive dose (AtD50) for oxeladin was determined to be 19.4 mg/kg (95% CI: 16.0–23.5 mg/kg) in dogs and 15.8 mg/kg (95% CI: 13.0–19.3 mg/kg) in cats [1].
| Evidence Dimension | Antitussive potency (relative efficacy) |
|---|---|
| Target Compound Data | AtD50 = 19.4 mg/kg (dogs); 15.8 mg/kg (cats) i.v. |
| Comparator Or Baseline | Codeine phosphate (reference standard antitussive) |
| Quantified Difference | Oxeladin antitussive activity = 22% of codeine in dogs; 18% of codeine in cats |
| Conditions | Unanesthetized dogs (n = unspecified); pentobarbital-anesthetized cats; cough induction by electrical stimulation of tracheal mucosa; i.v. administration |
Why This Matters
This head‑to‑head potency quantification establishes oxeladin as a moderately potent alternative where opioid‑sparing or non‑addictive antitussive activity is the primary selection criterion, despite lower cough‑suppressant efficacy than codeine.
- [1] Takagi K, Yuizono T, Kasé Y. [On the site of antitussive action of 2-(2-diethylaminoethoxy)ethyl alpha,alpha-diethylphenylacetate (Oxeladin)]. Yakugaku Zasshi. 1967;87(8):898-906. PMID: 5625837. View Source
